2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone
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Overview
Description
2-Oxa-5-azabicyclo[221]heptan-5-yl(5-bromofuran-2-yl)methanone is a complex organic compound featuring a bicyclic structure with an oxygen and nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone typically involves the use of 4R-hydroxy-l-proline as a starting material. The process includes the attachment of an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the substituents on the tertiary C-3 atom with different alkyls or aryls lead to the formation of various analogues .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic approach described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation reactions , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes can yield oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, particularly in the context of neurotransmitter analogues.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, variations in the substituents on the tertiary C-3 atom can lead to analogues that interact with the GABAergic system, similar to FDA-approved drugs like baclofen and pregabalin . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
- (1R,4R)-tert-Butyl 2-oxa-5-azabicyclo heptane-5-carboxylate
- (1R,4R)-2-Oxa-5-azabicyclo heptane hydrochloride
Uniqueness
2-Oxa-5-azabicyclo[221]heptan-5-yl(5-bromofuran-2-yl)methanone is unique due to its specific structural features, including the incorporation of a bromofuran moiety and the bicyclic framework
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-9-2-1-8(15-9)10(13)12-4-7-3-6(12)5-14-7/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKJDXQRAKQRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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